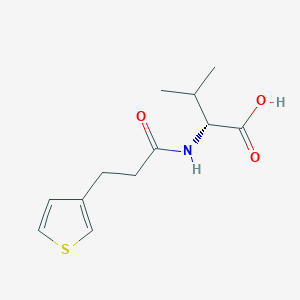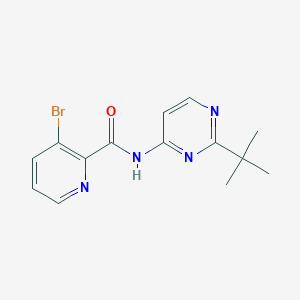
3-bromo-N-(4-cyclopropyl-3-oxopyrazin-2-yl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(4-cyclopropyl-3-oxopyrazin-2-yl)pyridine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound and belongs to the pyridine and pyrazinone class of compounds.
Mechanism of Action
The mechanism of action of 3-bromo-N-(4-cyclopropyl-3-oxopyrazin-2-yl)pyridine-2-carboxamide is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inhibiting the activity of certain enzymes involved in cell proliferation. It has also been proposed that the compound exerts its anti-inflammatory activity by inhibiting the production of inflammatory cytokines and chemokines. The antiviral activity of the compound is thought to be due to its ability to inhibit viral replication.
Biochemical and Physiological Effects:
3-bromo-N-(4-cyclopropyl-3-oxopyrazin-2-yl)pyridine-2-carboxamide has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes involved in cell proliferation, which may contribute to its antitumor activity. It has also been shown to inhibit the production of inflammatory cytokines and chemokines, which may contribute to its anti-inflammatory activity. Additionally, the compound has been shown to inhibit viral replication, which may contribute to its antiviral activity.
Advantages and Limitations for Lab Experiments
3-bromo-N-(4-cyclopropyl-3-oxopyrazin-2-yl)pyridine-2-carboxamide has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and has a high yield and purity. It has been extensively studied for its potential applications in various fields. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of 3-bromo-N-(4-cyclopropyl-3-oxopyrazin-2-yl)pyridine-2-carboxamide. One potential direction is the development of novel analogs of the compound with improved properties, such as increased solubility and decreased toxicity. Another potential direction is the investigation of the compound's potential applications in other fields, such as neurodegenerative diseases and autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of the compound and to identify its molecular targets.
Synthesis Methods
The synthesis of 3-bromo-N-(4-cyclopropyl-3-oxopyrazin-2-yl)pyridine-2-carboxamide involves a multi-step process. The initial step involves the synthesis of 4-cyclopropyl-3-oxopyrazin-2-ylamine, which is then reacted with 3-bromopyridine-2-carboxylic acid to yield 3-bromo-N-(4-cyclopropyl-3-oxopyrazin-2-yl)pyridine-2-carboxamide. The synthesis method has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
3-bromo-N-(4-cyclopropyl-3-oxopyrazin-2-yl)pyridine-2-carboxamide has been extensively studied for its potential applications in various fields. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. The compound has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. It has also been shown to inhibit the production of inflammatory cytokines and chemokines in vitro and in vivo. Additionally, the compound has been shown to inhibit the replication of certain viruses, including HIV-1 and influenza A virus.
properties
IUPAC Name |
3-bromo-N-(4-cyclopropyl-3-oxopyrazin-2-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN4O2/c14-9-2-1-5-15-10(9)12(19)17-11-13(20)18(7-6-16-11)8-3-4-8/h1-2,5-8H,3-4H2,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMSGHKGGBKITC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CN=C(C2=O)NC(=O)C3=C(C=CC=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]butanoic acid](/img/structure/B6623456.png)
![4-[[[2-(3,5-Diethyl-1,2-oxazol-4-yl)acetyl]amino]methyl]benzoic acid](/img/structure/B6623460.png)
![(2R)-2-[[2-(3-iodophenyl)acetyl]amino]propanoic acid](/img/structure/B6623463.png)
![4-[[[[1-(dimethylamino)cyclobutyl]methyl-methylcarbamoyl]amino]methyl]-N-methylbenzamide](/img/structure/B6623467.png)
![(2R)-2-[[2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetyl]amino]-3-phenylpropanoic acid](/img/structure/B6623469.png)

![4-[6-[4-(5-Fluoropentyl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B6623477.png)
![(2S)-2-[[2-[3,5-dimethyl-1-(2-methylpropyl)pyrazol-4-yl]acetyl]amino]-2-phenylacetic acid](/img/structure/B6623483.png)

![3-(6-Tert-butylpyridazin-3-yl)-1-[[1-(hydroxymethyl)cyclopropyl]methyl]-1-methylurea](/img/structure/B6623505.png)
![N-[(5-bromofuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B6623519.png)

![Methyl 2-[(3-bromopyridine-2-carbonyl)amino]-3-methylbenzoate](/img/structure/B6623534.png)
![N-[3-(pyrrolidine-1-carbonyl)phenyl]-2H-benzotriazole-4-carboxamide](/img/structure/B6623540.png)